molecular formula C7H7N3 B3356334 1,4-Dihydropyrido[3,2-c]pyridazine CAS No. 65847-63-4

1,4-Dihydropyrido[3,2-c]pyridazine

Cat. No.: B3356334
CAS No.: 65847-63-4
M. Wt: 133.15 g/mol
InChI Key: GOVPIENEWFJVFY-UHFFFAOYSA-N
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Description

1,4-Dihydropyrido[3,2-c]pyridazine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydropyrido[3,2-c]pyridazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Hantzsch reaction, which is a multi-component reaction, can be employed to construct the 1,4-dihydropyridine core . This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing reaction times and waste generation .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydropyrido[3,2-c]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of dihydropyridazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydropyrido[3,2-c]pyridazine is unique due to its fused ring system, which imparts distinct chemical and biological properties compared to its simpler analogs. This structural complexity allows for diverse functionalization and enhances its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

1,4-dihydropyrido[3,2-c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-2-7-6(8-4-1)3-5-9-10-7/h1-2,4-5,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVPIENEWFJVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NNC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496702
Record name 1,4-Dihydropyrido[3,2-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65847-63-4
Record name 1,4-Dihydropyrido[3,2-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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